molecular formula C18H11ClN2O B3015861 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine CAS No. 65148-07-4

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine

Cat. No. B3015861
CAS RN: 65148-07-4
M. Wt: 306.75
InChI Key: DZCDERJEEHCRHG-UHFFFAOYSA-N
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Description

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a chemical compound with the CAS Number: 65148-07-4 . It has a molecular weight of 306.75 . The IUPAC name for this compound is 4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine .


Molecular Structure Analysis

The InChI code for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is 1S/C18H11ClN2O/c19-17-15-14 (12-7-3-1-4-8-12)16 (13-9-5-2-6-10-13)22-18 (15)21-11-20-17/h1-11H . This indicates the presence of 18 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Anticancer Activity

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine: compounds have been studied for their potential as protein kinase inhibitors in cancer treatment . These compounds can selectively inhibit protein kinases, which are crucial for controlling cell growth and metabolism. Their ability to target specific signaling pathways makes them promising candidates for developing new anticancer therapies.

Medicinal Chemistry

In medicinal chemistry, derivatives of furo[2,3-d]pyrimidine, like 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine , serve as scaffolds for developing potent kinase inhibitors . These inhibitors are essential for creating innovative treatments for diseases such as cancer and inflammatory skin disorders like atopic dermatitis.

Organic Synthesis

This compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules . Its unique structure allows for the introduction of various functional groups, aiding in the synthesis of diverse pharmaceutical compounds.

Pharmacology

In pharmacology, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine plays a role in the synthesis of various pharmaceutical compounds, especially kinase inhibitors used in disease treatment . These inhibitors are vital therapeutic agents for treating a range of diseases, including cancer.

Drug Discovery

The compound is involved in drug discovery processes, where it is used to develop new therapeutic agents . Its structure is beneficial in creating molecules with potential antitubercular activity, highlighting its importance in the development of new drugs.

Biochemistry Applications

In biochemistry, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is utilized for its therapeutic potential. It is part of structures that have shown interest in therapy and have been approved for use as therapeutics . The compound’s role in modifying physicochemical parameters helps achieve better ADME/Tox results for drug candidates.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Future Directions

Research on pyrimidines, including 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, is ongoing. Future directions may include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine interacts with its target, the serine/threonine-protein kinase, to induce cell cycle arrest and activate DNA repair mechanisms . This interaction results in the prevention of cell proliferation and the promotion of cell survival in the presence of DNA damage .

Biochemical Pathways

The compound affects the cell cycle regulation pathway and the DNA repair pathway . By inhibiting the serine/threonine-protein kinase, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . Concurrently, it activates mechanisms for DNA repair, thereby preventing the propagation of DNA damage .

Result of Action

The molecular and cellular effects of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine’s action include the induction of cell cycle arrest and the activation of DNA repair mechanisms . These effects can lead to the prevention of cell proliferation and the enhancement of cell survival in the presence of DNA damage .

Action Environment

The action, efficacy, and stability of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity conditions . It is also important to note that the compound may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

properties

IUPAC Name

4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCDERJEEHCRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=NC=N3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one (3 g) and POCl3 (30 mL) was heated at 55-65° C. for 3 h. Water was then added followed by sodium bicarbonate. The resulting mixture was extracted with ethyl acetate. The organic layer was concentrated and the crude compound was purified by silica gel column chromatography using a mixture of hexanes:ethyl acetate (95:5), to give white solid 4-chloro-5,6-diphenylfuro[2,3-d]pyrimidine (2 g, 63%). 1H NMR (300 MHz, CDCl3): δ 8.77 (s, 1H), 7.61-7.58 (m, 2H), 7.52-7.46 (m, 5H), 7.35-7.32 (m, 3H). LC-MS (ESI) m/z 307.0 (M+H).
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Synthesis routes and methods III

Procedure details

Add 570 ml of phosphorus oxychloride to 57 g (200 mmol) of 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one. Stir the mixture under reflux for 3 h, then cool it and concentrate it under reduced pressure. Stir the residue with ice-water for 30 min and then admix it with dichloromethane. Wash the resulting organic phase three times with water, dry it over sodium sulphate and concentrate it under reduced pressure. 58 g (93.2% of theory) of the target product are obtained.
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